molecular formula C21H19N3OS B2862718 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034373-18-5

3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2862718
CAS No.: 2034373-18-5
M. Wt: 361.46
InChI Key: BSZAWILIGXUEFS-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolopyrimidine Research

The pyrrolopyrimidine nucleus first gained attention in the 1970s when researchers recognized its structural similarity to purine bases, suggesting potential biological activity. Early synthetic efforts focused on simple derivatives like 4-chloropyrrolopyrimidines, which served as precursors for nucleoside analogs. A pivotal 2006 patent detailed optimized synthetic routes for functionalized pyrrolo[2,3-d]pyrimidines, establishing reliable methods for introducing diverse substituents at positions 2, 3, and 7.

Key milestones in pyrrolopyrimidine development:

Year Development Significance
1978 First pyrrolo[3,2-d]pyrimidine synthesis Demonstrated fused ring system stability
2006 EP1913000B1 patent filed Introduced Suzuki coupling for C7 functionalization
2022 Antioxidant derivatives reported Expanded therapeutic applications
2025 GSK-3β inhibitors discovered Validated kinase targeting potential

The ethylthio group at position 2 in modern derivatives like 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one represents an evolutionary step from early methylthio analogs, offering improved metabolic stability while maintaining hydrogen-bonding capacity.

Significance in Medicinal Chemistry and Drug Discovery

Pyrrolopyrimidines occupy a privileged position in medicinal chemistry due to their:

  • Structural mimicry : The bicyclic system mimics purine nucleobases, enabling interaction with ATP-binding pockets in kinases
  • Synthetic versatility : Multiple positions (C2, C3, N5, C7) permit systematic structure-activity relationship studies
  • Balanced physicochemical properties : Calculated logP values typically range from 2.1–3.8, optimizing membrane permeability

Recent breakthroughs include:

  • Subnanomolar GSK-3β inhibition (IC~50~ = 0.35 nM) with pyrrolo[2,3-b]pyridine analogs
  • 62.5% yield achieved in Suzuki coupling reactions for C7 aryl groups
  • Dose-dependent suppression of tau phosphorylation in neuronal cells

Table 1 : Biological Activities of Related Pyrrolopyrimidines

Compound Target Activity Source
S01 GSK-3β IC~50~ 0.35 nM
8(a–f) COX-2 82% inhibition at 10 μM
3(a–b) DPPH EC~50~ 14.7 μg/mL

Classification Within Heterocyclic Frameworks

The compound belongs to a specialized subclass of diazines with the following hierarchy:

Heterocyclic Classification

  • Organoheterocyclic compounds
    • Diazines
      • Pyrimidines and derivatives
        • Pyrrolopyrimidines
          • 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-ones
            • 2-Thioether derivatives

Key structural features:

  • Fused ring system : Pyrrole (5-membered) fused to pyrimidine (6-membered)
  • Substituent positions :
    • C2: Ethylthio group (S-CH~2~CH~3~)
    • C3: Benzyl group (Ph-CH~2~-)
    • C7: Phenyl ring

X-ray crystallography of analog S01 revealed critical hydrogen bonds between the pyrrolopyrimidine core and kinase residues ASP-133/VAL-135/LYS-85, suggesting similar binding modes may apply to 3-benzyl-2-(ethylthio)-7-phenyl derivatives.

Current Research Landscape and Unmet Scientific Needs

Despite significant progress, key challenges remain:

Active Research Frontiers

  • Kinase selectivity : Recent studies show <10-fold selectivity between GSK-3β and CDK1/2/5
  • BBB penetration : Polar surface area (PSA) optimization for CNS targets
  • Metabolic stability : Thioether oxidation remains a concern for hepatic clearance

Table 2 : Priority Research Areas

Research Gap Potential Solution Current Progress
Limited SAR at C7 Diverse aryl boronic acids in Suzuki coupling 4-Phenylpyridine success
Solubility limitations PEGylated prodrugs Phase I trials for analog S01 planned
Synthetic complexity Flow chemistry approaches 62.5% yield reported

The 3-benzyl-2-(ethylthio)-7-phenyl substitution pattern addresses several historical limitations:

  • Benzyl at C3 enhances hydrophobic pocket binding vs methyl groups
  • Ethylthio at C2 improves metabolic stability over methylthio
  • Phenyl at C7 enables π-stacking with tyrosine residues

Ongoing work focuses on:

  • Structure-based optimization using cryo-EM models
  • High-throughput screening against kinase panels
  • Hybrid DFT studies of electronic effects

Properties

IUPAC Name

3-benzyl-2-ethylsulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-2-26-21-23-18-17(16-11-7-4-8-12-16)13-22-19(18)20(25)24(21)14-15-9-5-3-6-10-15/h3-13,22H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZAWILIGXUEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[3,2-d]pyrimidine core, which is then further functionalized to introduce the benzyl, ethylthio, and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings.

Scientific Research Applications

3-Benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Modifications in Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives

Compound 56 (6-Benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one)

  • Key Differences :
    • 6-Benzoyl vs. 7-phenyl in the target compound.
    • 2-Thioxo vs. 2-(ethylthio) group.
  • Impact: The 6-benzoyl group may reduce metabolic stability compared to the 7-phenyl substituent.

3-Allyl-2-(benzylthio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Key Differences :
    • 3-Allyl vs. 3-benzyl group.
    • 2-(Benzylthio) vs. 2-(ethylthio).
  • Benzylthio enhances aromatic stacking but may reduce solubility compared to ethylthio.

Core Heterocycle Variations

Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

  • Structural Differences :
    • Pyrazolo (two adjacent nitrogen atoms) vs. pyrrolo (one nitrogen) fused core.
    • Example: 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • Functional Impact: Pyrazolo derivatives exhibit notable antimicrobial activity , whereas pyrrolo analogs are often explored for kinase inhibition . Chlorination at position 4 (e.g., 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) enhances electrophilicity, enabling nucleophilic substitution reactions .

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

  • Structural Differences: Thieno (sulfur-containing fused ring) vs. pyrrolo core. Example: 2-[(2S)-1-Azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate.
  • Impact: Thieno derivatives often show improved metabolic stability due to sulfur’s electron-withdrawing effects. Bicyclic substituents (e.g., azabicyclo) enhance target selectivity in kinase inhibition .

Substituent-Driven Pharmacological Profiles

7-Substituted-1H-pyrrolo[3,2-c]pyrimidin-4(3H)-one Derivatives

  • Key Features :
    • Pyrrolo[3,2-c] vs. [3,2-d] ring fusion alters molecular geometry.
    • Substituents at position 7 (e.g., aryl groups) are critical for DNA intercalation or topoisomerase inhibition.
  • Comparison: The 7-phenyl group in the target compound may mimic DNA base-pair interactions, similar to quinolone antibiotics.

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Key Differences: Dipentylamino at position 2 vs. ethylthio. 4-Chlorophenyl at position 3 vs. benzyl.
  • Impact: Dipentylamino increases basicity and solubility, while ethylthio favors hydrophobic interactions. Chlorophenyl enhances halogen bonding in receptor pockets.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Reference
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-Benzyl, 2-(ethylthio), 7-phenyl Kinase inhibition (hypothesized)
Compound 56 Pyrrolo[3,2-d]pyrimidinone 6-Benzoyl, 3-ethyl, 2-thioxo Synthetic intermediate
Pyrazolo[3,4-d]pyrimidinone derivatives Pyrazolo[3,4-d]pyrimidinone 1-Phenyl, 4-chloro Antimicrobial
Thieno[3,2-d]pyrimidinone (Patent) Thieno[3,2-d]pyrimidinone 2-Azabicyclo, 6-(3-methylpyrazolyl) Kinase inhibitor (crystalline form)
Pyrrolo[3,2-c]pyrimidinone derivatives Pyrrolo[3,2-c]pyrimidinone 7-Substituted aryl groups DNA-targeted therapies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of a pyrrolo[3,2-d]pyrimidine core followed by regioselective substitution. Key steps include:

  • Core formation : Cyclization of precursors (e.g., aminopyrrole derivatives) under acidic/basic conditions .
  • Substitution : Sequential alkylation (benzylation at position 3) and thioetherification (ethylthio at position 2) using reagents like benzyl bromide or ethylthiol in polar aprotic solvents (DMF or DMSO) at 60–80°C .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
    • Critical Parameters : Temperature control during substitution avoids side reactions, while solvent choice (e.g., DMF) enhances solubility of intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; ethylthio group at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 428.1) .
  • X-ray Crystallography : For resolving ambiguities in regiochemistry, especially in analogs with similar substituents .

Advanced Research Questions

Q. How do structural modifications at the ethylthio or benzyl positions affect biological activity, and what computational tools validate these effects?

  • Methodological Answer :

  • Substituent Impact : Replacing ethylthio with bulkier groups (e.g., benzylthio) reduces solubility but enhances kinase inhibition (IC50 < 100 nM in JAK2 assays) . Fluorine substitution on the benzyl group (e.g., 4-fluorobenzyl) improves metabolic stability by reducing CYP450 oxidation .
  • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinity to ATP pockets in kinases. QSAR models correlate logP values with cellular permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation includes:

  • Standardized Assays : Use kinase inhibition assays (e.g., ADP-Glo™) with controlled ATP concentrations (1–10 µM) .
  • Purity Validation : Orthogonal HPLC-MS analysis to confirm ≥98% purity, as impurities >2% can skew IC50 values .
  • Meta-Analysis : Cross-referencing PubChem BioAssay data (AID 1259351) with in-house results to identify outlier datasets .

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ethylthio position to enhance oral bioavailability .
  • Metabolic Stability : Liver microsome assays (human/rat) identify metabolic hotspots; substituting the benzyl group with a trifluoromethyl moiety reduces CYP3A4-mediated degradation .
  • Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) guides structural tweaks (e.g., reducing logP from 3.5 to 2.8 via polar substituents) .

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